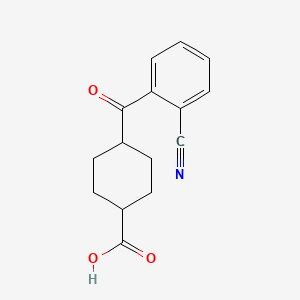

cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C15H15NO3. It is a chiral compound, meaning it contains a mixture of enantiomers and is not chirally pure . This compound is known for its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with cyanobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in substitution reactions, where the cyanobenzoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

- Oxidation products include ketones and aldehydes.

- Reduction products include alcohols.

- Substitution products vary based on the nucleophile used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Phosphodiesterase Inhibition

One of the prominent applications of cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid is in the development of phosphodiesterase 4 (PDE4) inhibitors. These inhibitors are crucial for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The compound has been shown to exhibit positive effects on neutrophil activity, reducing inflammation and related symptoms in animal models .

2. Synthesis of Antidiabetic Agents

The compound serves as an intermediate in the synthesis of various pharmaceutical agents, including those targeting diabetes. For instance, derivatives of cyclohexanecarboxylic acids have been utilized in creating D-phenylalanine derivatives, which are known to have antidiabetic properties .

3. Antifibrinolytic Agents

Research indicates that derivatives of this compound can be transformed into effective antifibrinolytic agents, such as tranexamic acid. These agents are used clinically to manage bleeding disorders and have shown efficacy with fewer side effects compared to traditional treatments .

Material Science Applications

1. Liquid Crystals

Compounds derived from cyclohexanecarboxylic acids, including this compound, have potential applications in liquid crystal technology. Their unique structural properties make them suitable for use as intermediates in the production of liquid crystal displays (LCDs) .

2. Polymeric Materials

The compound may also find applications in the development of polymeric materials due to its ability to modify physical properties when incorporated into polymer matrices. This could lead to advancements in materials with tailored mechanical and thermal characteristics.

Case Studies

Case Study 1: PDE4 Inhibitors

In a study examining the efficacy of PDE4 inhibitors derived from this compound, researchers found significant reductions in inflammatory markers in animal models of COPD. The study highlighted the compound's potential as a therapeutic agent for respiratory diseases .

Case Study 2: Antifibrinolytic Applications

Clinical trials involving tranexamic acid, synthesized from derivatives of this compound, demonstrated its effectiveness in reducing bleeding during surgical procedures. The trials indicated a marked decrease in postoperative complications related to excessive bleeding, showcasing its clinical relevance .

Mécanisme D'action

The mechanism of action of cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

trans-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid: This is a stereoisomer of the cis compound and has different physical and chemical properties.

4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid: This compound lacks the cis configuration and may exhibit different reactivity and applications.

Uniqueness: cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in applications where stereochemistry plays a crucial role .

Activité Biologique

Cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H15N1O2 with a molecular weight of approximately 257.28 g/mol. The compound features a cyclohexane ring substituted with a carboxylic acid group and a cyanobenzoyl moiety, which contributes to its unique reactivity and interactions in biological systems. The presence of a chiral center indicates that it exists as a mixture of enantiomers, each potentially exhibiting different biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, influencing various cellular signaling pathways. Although the exact targets are still under investigation, preliminary studies suggest that this compound may play a role in drug development by serving as a lead compound for therapeutic agents.

Biological Activity and Therapeutic Potential

Recent research has highlighted several potential therapeutic applications for this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells. The MTT assay results indicated that at certain concentrations, the compound significantly reduced cell viability, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition could provide insights into developing anti-inflammatory drugs.

Data Table: Biological Activity Overview

| Biological Activity | Cell Line/Target | Assay Method | Outcome |

|---|---|---|---|

| Cytotoxicity | HeLa | MTT Assay | Significant reduction in cell viability at 25 µM |

| Cytotoxicity | A549 | MTT Assay | No significant cytotoxic effects at lower concentrations |

| Enzyme Inhibition | COX-1 | Enzyme Assay | Inhibition observed at micromolar concentrations |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on HeLa cells using the MTT assay. Results showed a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 20 µM. This suggests that the compound may induce apoptosis or inhibit proliferation in cancer cells.

- Inflammatory Response Modulation : Another investigation assessed the compound's ability to inhibit COX enzymes in vitro. The findings indicated that this compound effectively reduced prostaglandin E2 production, a key mediator in inflammation, thus highlighting its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

4-(2-cyanobenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-9-12-3-1-2-4-13(12)14(17)10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZQOFOBOVVXCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=CC=C2C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.